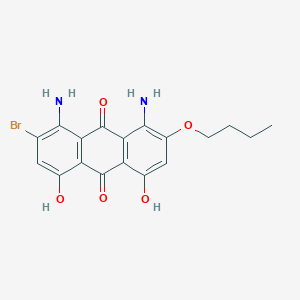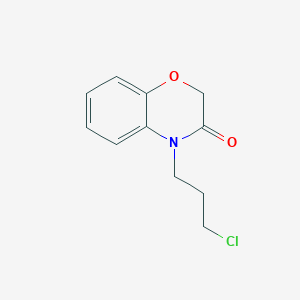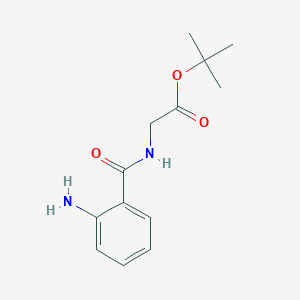
4-methoxy-3-(1-methylindol-5-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-3-(1-methylindol-5-yl)benzaldehyde is an organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals This compound features a methoxy group and an aldehyde group attached to a benzene ring, which is further connected to a methylindole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(1-methylindol-5-yl)benzaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 4-methoxybenzaldehyde and 1-methylindole. The reaction typically requires a strong acid catalyst such as methanesulfonic acid and is carried out under reflux conditions in a solvent like methanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the purification process would involve techniques such as recrystallization or chromatography to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxy-3-(1-methylindol-5-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-(1-Methylindol-5-yl)-4-methoxybenzoic acid.
Reduction: 3-(1-Methylindol-5-yl)-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-methoxy-3-(1-methylindol-5-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-methoxy-3-(1-methylindol-5-yl)benzaldehyde involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The indole moiety is known to bind to various receptors, influencing cellular signaling pathways. The exact mechanism would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-Methylindol-5-yl)-4-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
3-(1-Methylindol-5-yl)-4-nitrobenzaldehyde: Contains a nitro group instead of a methoxy group.
3-(1-Methylindol-5-yl)-4-chlorobenzaldehyde: Features a chlorine atom instead of a methoxy group.
Uniqueness
4-methoxy-3-(1-methylindol-5-yl)benzaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for certain biological targets.
Propriétés
Formule moléculaire |
C17H15NO2 |
|---|---|
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
4-methoxy-3-(1-methylindol-5-yl)benzaldehyde |
InChI |
InChI=1S/C17H15NO2/c1-18-8-7-14-10-13(4-5-16(14)18)15-9-12(11-19)3-6-17(15)20-2/h3-11H,1-2H3 |
Clé InChI |
KPVCUFOIIPCCCM-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C1C=CC(=C2)C3=C(C=CC(=C3)C=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[(Propan-2-yl)sulfanyl]phenyl}propan-2-one](/img/structure/B8709397.png)

![3-[(4-Methoxybenzyl)oxy]pyridin-2-amine](/img/structure/B8709422.png)
![2-(4-Bromophenyl)-3-(cyclopentylamino)-1H-pyrazolo[1,5-A]imidazole-7-carbonitrile](/img/structure/B8709424.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl carbonochloridate](/img/structure/B8709428.png)






